Methylamino-PEG7-benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamino-PEG7-benzyl is a polyethylene glycol (PEG)-based compound, specifically used as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is characterized by its molecular formula C₂₂H₃₉NO₇ and a molecular weight of 429.55 g/mol. It is a small-molecule heterobifunctional PEG that plays a crucial role in the synthesis of various PROTACs, which are emerging tools in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of Methylamino-PEG7-benzyl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and scalability.
Purification: Techniques like column chromatography and recrystallization to achieve high purity (>95%) of the final product.
Chemical Reactions Analysis
Types of Reactions: Methylamino-PEG7-benzyl undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in anhydrous solvents.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various benzyl derivatives.
Scientific Research Applications
Methylamino-PEG7-benzyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Industry: Utilized in the production of specialized polymers and materials for biomedical applications.
Mechanism of Action
The mechanism of action of Methylamino-PEG7-benzyl involves its role as a PROTAC linker. It connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Facilitates the transfer of ubiquitin to the target protein.
Proteasome Pathway: Degrades the ubiquitinated protein, leading to its removal from the cell.
Comparison with Similar Compounds
Methylamino-PEG7-benzyl is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Methylamino-PEG4-benzyl: A shorter PEG chain variant with similar applications.
Methylamino-PEG12-benzyl: A longer PEG chain variant offering different solubility and pharmacokinetic properties.
These compounds share the common feature of being PEG-based PROTAC linkers but differ in their chain lengths and specific applications.
Properties
Molecular Formula |
C22H39NO7 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3 |
InChI Key |
OYYMQULCIVKBFL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.